Salsalate-d8
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Overview
Description
Salsalate-d8 is a deuterated form of salsalate, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of rheumatoid arthritis, osteoarthritis, and related rheumatic disorders. The deuterated version, this compound, contains eight deuterium atoms, which can be used in various scientific research applications, particularly in studies involving metabolic pathways and drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salsalate-d8 involves the incorporation of deuterium atoms into the salsalate molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated salicylic acid can be used as a starting material to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) and a suitable catalyst to replace hydrogen atoms with deuterium atoms.
Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the exchange of hydrogen atoms with deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Salsalate-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as hydroquinones.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce quinones, while reduction can yield hydroquinones.
Scientific Research Applications
Salsalate-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to understand the biotransformation of drugs and other compounds.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in the treatment of inflammatory diseases.
Industry: Utilized in the development of new drugs and formulations, particularly in the field of deuterated pharmaceuticals.
Mechanism of Action
The mechanism of action of Salsalate-d8 is similar to that of salsalate. It primarily involves the inhibition of the synthesis and release of prostaglandins, which are mediators of inflammation. The active metabolite, salicylic acid, inhibits the enzyme cyclooxygenase (COX), reducing the production of prostaglandins. Additionally, this compound may inhibit the release of nuclear factor kappa B (NF-kB), a key regulator of inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Aspirin (Acetylsalicylic Acid): Another NSAID with similar anti-inflammatory properties but with different pharmacokinetics and side effects.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Naproxen: Another NSAID with a longer half-life and different pharmacokinetic profile.
Uniqueness of Salsalate-d8
This compound is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium atoms can enhance the stability and metabolic profile of the compound, making it valuable in studies involving drug metabolism and pharmacokinetics. Additionally, this compound’s ability to inhibit NF-kB sets it apart from other NSAIDs, providing potential therapeutic benefits in inflammatory and metabolic diseases .
Properties
Molecular Formula |
C14H10O5 |
---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3,4,5-tetradeuterio-6-hydroxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
WVYADZUPLLSGPU-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2=C(C(=C(C(=C2C(=O)O)[2H])[2H])[2H])[2H])O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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